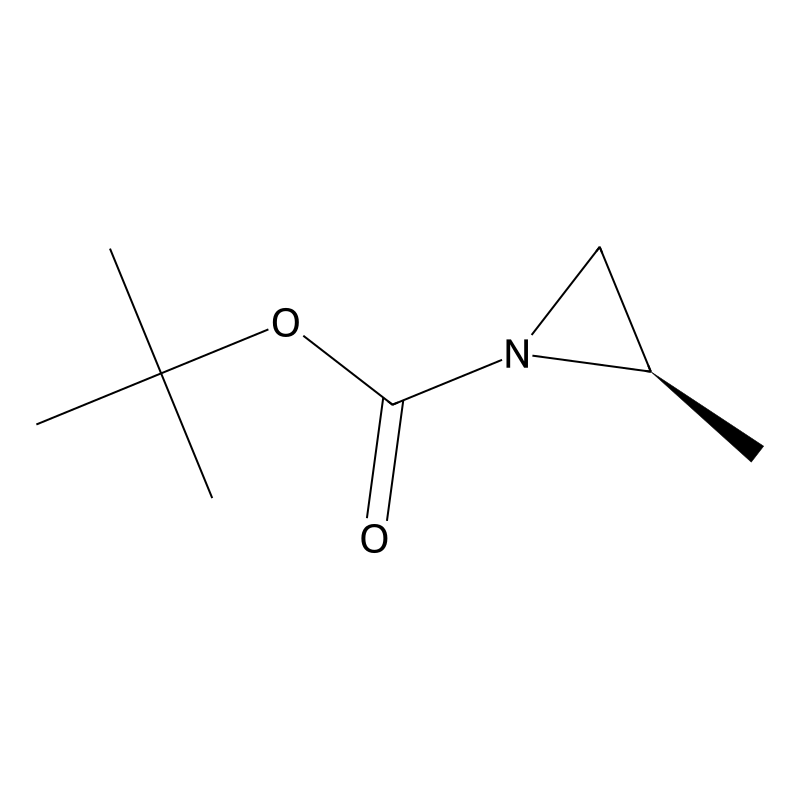

(R)-tert-butyl 2-methylaziridine-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(R)-tert-butyl 2-methylaziridine-1-carboxylate is a chiral aziridine derivative featuring a nitrogen atom protected by a tert-butoxycarbonyl (Boc) group.[1] This structure combines the high ring strain of the aziridine, which facilitates stereospecific ring-opening reactions, with a specific (R)-stereoconfiguration at the C2 position. The Boc protecting group modulates the reactivity of the aziridine nitrogen, making the compound a versatile and stable precursor for introducing well-defined chiral amine functionalities in the asymmetric synthesis of complex organic molecules, particularly within pharmaceutical and agrochemical development.[2][3]

Research Fit

Single-enantiomer (R)-aziridine for stereocontrolled chiral amine construction

N-Boc protected scaffold supports regioselective ring-opening with nucleophiles

Fits asymmetric synthesis workflows for pharmaceutical intermediate research

References

- [14] Fox, J. M., & Kim, H. Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space. Accounts of Chemical Research, 58(1), 75-89.

- [15] Fox, J. M., & Kim, H. Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space. Accounts of Chemical Research, 58(1), 75-89.

Substituting this compound with its racemate, the (S)-enantiomer, or an aziridine with a different N-protecting group is often unviable in multi-step synthesis. The use of a racemic precursor would yield a difficult-to-separate mixture of diastereomeric products, compromising the yield and purity of the final active ingredient. The (S)-enantiomer would lead to the incorrect stereoisomer, which can have drastically different biological activity or toxicity.[4] Furthermore, the N-Boc group is specifically chosen for its reliable performance in nucleophilic ring-opening reactions and its mild deprotection conditions under acidic treatment, a feature not shared by more robust groups like tosyl (Ts) or less stable protecting groups, which can alter reaction pathways and compatibility with other functional groups.[5]

Substitution Risk

Yields opposite absolute configuration in ring-opened products; stereochemical outcome may not transfer across enantiomers

Delivers 1:1 enantiomer mixture requiring chiral resolution; may reduce overall yield and add purification steps

N-Tosyl, N-Cbz, or N-benzylidine aziridines may shift regioselectivity and deprotection strategy; reported yields differ

Superior Regioselectivity in Ring-Opening vs. Other N-Activating Groups

The choice of the N-activating group is critical for controlling the regioselectivity of aziridine ring-opening. In a study on activated aziridine-2-carboxylates, N-Boc and N-Cbz protected variants showed complete regioselectivity upon nucleophilic attack with fluoride, yielding the corresponding α-fluoro-β-alanine derivative.[6] In contrast, aziridines activated by other common groups, such as sulfonyls, can lead to mixtures of regioisomers. This high regioselectivity simplifies purification and maximizes the yield of the desired isomer, a crucial factor in process efficiency and cost-effectiveness.

| Evidence Dimension | Regioselectivity of Nucleophilic Ring-Opening |

| Target Compound Data | Complete regioselective ring-opening observed for N-Boc activated aziridine-2-carboxylates.[6] |

| Comparator Or Baseline | Other activating groups can result in mixtures of regioisomers depending on the nucleophile and substrate. |

| Quantified Difference | Qualitatively complete (100%) vs. potentially lower regioselectivity. |

| Conditions | Ring-opening of activated methyl aziridine-2-carboxylates with [18F]fluoride.[6] |

Ensuring the formation of a single, correct regioisomer avoids costly and difficult purification steps, directly impacting project timelines and budgets.

≥99% ee (R-configuration)

Supports enantiomer-attribution review

Racemate offers 0% ee; chiral resolution adds cost

Process Advantage: Boc Group Enables Mild Deprotection Not Possible with Sulfonyl Groups

The N-Boc group provides a distinct process advantage over N-sulfonyl groups (e.g., tosyl, nosyl), which are also used to activate aziridines. While N-sulfonyl groups often require harsh reductive conditions for removal, the N-Boc group can be cleanly removed under mild acidic conditions, such as with trifluoroacetic acid (TFA).[5] This orthogonality is critical in complex syntheses, preserving sensitive functional groups elsewhere in the molecule that would be degraded by the conditions needed to remove a sulfonyl group. This simplifies the overall synthetic route and broadens substrate scope.

| Evidence Dimension | Deprotection Conditions |

| Target Compound Data | Cleanly removed using mild acidic conditions (e.g., TFA).[5] |

| Comparator Or Baseline | N-Sulfonyl groups often require strong reducing agents and harsh conditions for removal. |

| Quantified Difference | Mild acidic treatment vs. harsh reduction. |

| Conditions | Post-polymerization deprotection of N-activated polyaziridines.[5] |

This allows for more flexible and efficient synthetic planning, reducing the number of steps and protecting the integrity of complex, high-value molecules.

Stable after 30 min; mesylate t½ <5 min

Reported stability context; supports reagent stoichiometry review

KOtBu/DMSO-d&sbquo6;, 25 °C, monitored by ¹H NMR

Enables Stereospecific C-C Bond Formation with Organocuprates

Chiral N-protected 2-methylaziridines are valuable substrates for stereospecific ring-opening with carbon nucleophiles like organocuprates (Gilman reagents).[7][8] This reaction proceeds via an SN2 mechanism, inverting the stereochemistry at the point of attack and creating a new stereocenter with high fidelity. Using the (R)-enantiomer allows for the predictable synthesis of chiral β-substituted amines. In contrast, using a racemic starting material would result in a 1:1 mixture of enantiomeric products, defeating the purpose of an asymmetric synthesis.

| Evidence Dimension | Stereochemical Outcome |

| Target Compound Data | Predictable formation of a single enantiomer of the product. |

| Comparator Or Baseline | Racemic 2-methylaziridine yields a racemic (1:1) mixture of product enantiomers. |

| Quantified Difference | High enantiomeric excess vs. 0% enantiomeric excess. |

| Conditions | Regioselective ring-opening of N-protected 2-methyl-aziridine with organocuprates.[7] |

For synthesizing enantiopure drugs or fine chemicals, starting with the correct chiral building block is non-negotiable to achieve the desired biological effect and meet regulatory standards.

80–89% yield vs. no reported improvement

Reported regioselectivity context for indole N-alkylation

N-Tosyl, N-Cbz, N-benzylidine comparators; 6 substrates tested

5+ vendors (R); 3–4 vendors (S)

Context-dependent; multi-vendor supply may reduce procurement risk

Vendor catalogs accessed May 2026; prices subject to change

Asymmetric Synthesis of Chiral β-Amino Alcohols and 1,2-Diamines

This compound is a preferred precursor for creating chiral β-amino alcohols and diamines, which are key structural motifs in many pharmaceuticals. The highly regioselective and stereospecific ring-opening with oxygen or nitrogen nucleophiles ensures the transfer of the (R)-stereochemistry into the product with high fidelity, making it a reliable choice for building these critical pharmacophores.

Controlled Synthesis of Pharmaceutical Intermediates

In multi-step syntheses of active pharmaceutical ingredients (APIs), the predictable reactivity and mild deprotection of the N-Boc group make this reagent ideal. It allows for the introduction of a chiral amine unit early in a synthetic sequence while being compatible with a wide range of subsequent chemical transformations, avoiding the harsh conditions required by alternative N-protecting groups like sulfonyls.[5]

Stereospecific Introduction of Alkyl Chains via Organocuprate Chemistry

When a synthetic route requires the stereospecific formation of a C-C bond next to a nitrogen atom, this compound serves as an excellent electrophile. Its reaction with organocuprates provides a reliable method for constructing chiral amine scaffolds containing specific alkyl groups, a common requirement in the development of new chemical entities.[7]

Application Fit Matrix

References

- [2] Bornholdt, J., Felding, J., Clausen, R. P., & Kristensen, J. L. Ring opening of pymisyl-protected aziridines with organocuprates. Chemistry (Weinheim an der Bergstrasse, Germany), 16(41), 12474–12480.

- [25] Worrell, B. T., & Loo, W. S. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. Polymers, 14(16), 3296.

XLogP3

Explore Compound Types